Compound Description: This compound acts as a bidentate ligand, coordinating with copper(II) to form a complex. This complex, dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate, demonstrates notable bioactivity, inhibiting protein tyrosine phosphatase 1B (PTP1B) activity with an IC50 value of 0.51 μM []. Additionally, the complex exhibits antiproliferative effects against MCF7 human breast cancer cells, comparable to cisplatin [].
Compound Description: This series of amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. Two compounds, 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine exhibited promising cytotoxic activity, inducing cell cycle arrest at the EGFR phase, indicative of apoptotic cell death [].
Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist, currently under investigation for the treatment of type 2 diabetes []. It exhibits high binding affinity for the glucagon receptor (IC50 of 6.6 nM) and effectively inhibits glucagon-induced glucose elevation in preclinical models [].
Compound Description: This anionic tridentate ligand coordinates to iron(II), forming a charge-neutral complex with a distorted octahedral geometry around the iron center []. The complex forms a layered structure stabilized by various intermolecular interactions, including C–H⋯π, C–H⋯N/C, and C–H⋯Cl bonds [].
Compound Description: This ligand, similar to the previous one, is an anionic tridentate ligand that coordinates to iron(II), forming a low-spin complex with a pseudo-octahedral geometry around the metal center []. The crystal packing is stabilized by various weak intermolecular interactions, including C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions [].
Compound Description: This pincer ligand reacts with various copper salts to form a series of dinuclear and trinuclear copper complexes []. These complexes exhibit high catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in aqueous media [].
Compound Description: The crystal structure of this compound reveals significant dihedral angles between the pyrazole ring and its substituents, suggesting limited conjugation []. The crystal packing is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds [].
Compound Description: This N-hetorocyclic ligand forms complexes with various transition metals, exhibiting potential antimicrobial, antimycobacterial, and cytotoxic activities [].
Compound Description: GW788388 acts as a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5) []. This compound has shown promising antifibrotic activity in preclinical models, reducing the expression of collagen IA1 mRNA in both liver and kidney fibrosis models [].
Compound Description: This teraryl oxazolidinone compound exhibits potent antimicrobial activity and a favorable safety profile compared to the current standard of care, linezolid []. It demonstrates high oral bioavailability and enhanced efficacy in preclinical models of MRSA systemic infection [].
3-(Pyridin-2-yl)-1H-pyrazol- 1-yl]propanamide
Compound Description: This compound serves as a ligand, forming a coordination complex with zinc chloride []. The complex forms a 3D network structure stabilized by intermolecular N–H···O and N–H···Cl hydrogen bonds, along with π-π stacking interactions between aromatic rings [].
Compound Description: This compound exhibits potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist []. CB1R antagonists have shown clinical efficacy in weight loss but have been associated with psychiatric side effects.
Compound Description: These derivatives were synthesized using a one-pot, four-component domino reaction and evaluated for their antibacterial activity [].
Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. GlyT1 inhibitors are under investigation for the treatment of schizophrenia.
Compound Description: This compound represents a structurally distinct backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity and favorable pharmacokinetic properties [].
Compound Description: The crystal structure of this compound reveals a planar S(6) ring formed through intramolecular N—H⋯O interaction, contributing to its stability []. The structure also exhibits a thiophene ring flip disorder [].
Compound Description: MK-8033 is a specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases, currently under investigation as a potential cancer treatment []. It exhibits preferential binding to the activated conformation of c-Met, potentially offering advantages over inhibitors targeting the inactive kinase form [].
8-(1-Benzyl-1H-pyrazol-4-yl) xanthine Derivatives
Compound Description: This series of compounds act as high-affinity and selective antagonists of the A2B adenosine receptor (AdoR) []. A2B AdoR antagonists are being explored as potential therapeutics for asthma due to the role of adenosine in bronchial hyperresponsiveness [].
Compound Description: These derivatives were synthesized and assessed for their herbicidal activity []. Several compounds demonstrated significant inhibitory effects against various weed species [].
Compound Description: The crystal structure of this compound reveals a lack of structural relationships with its closely related 4-methyl- and 4-chloro-substituted analogs []. The absence of disorder in the thiophene ring enables its participation in intermolecular C—H⋯O hydrogen bonding, leading to a distinct packing motif [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.